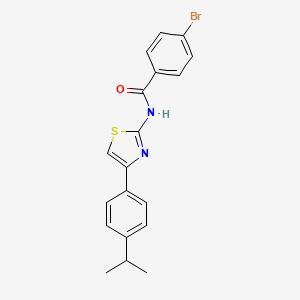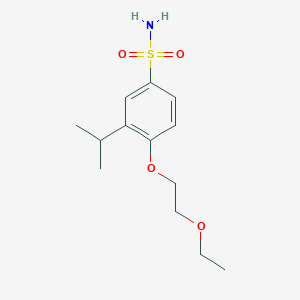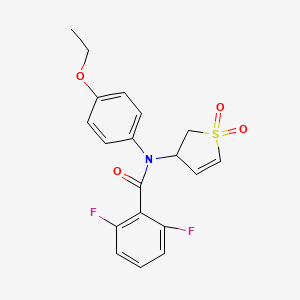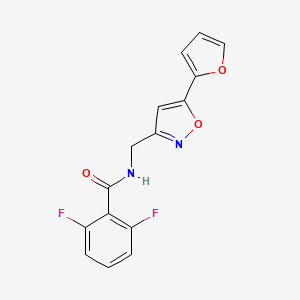
4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a thiazole ring, a bromine atom, and an isopropylphenyl group, making it a versatile molecule for various chemical and biological studies.
作用機序
Target of Action
Similar thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities
Mode of Action
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . Molecular docking studies have shown that similar compounds can bind well within the binding pocket of selected proteins , suggesting a potential interaction with protein targets.
Biochemical Pathways
Given the reported antimicrobial and antiproliferative activities of similar compounds , it’s possible that this compound could interfere with essential biochemical pathways in microbes or cancer cells, leading to their death or growth inhibition.
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines
生化学分析
Biochemical Properties
The biochemical properties of 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide are not yet fully understood. It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
The effects of this compound on cells are currently under investigation. Preliminary studies suggest that this compound may have antimicrobial and antiproliferative effects . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-bromoketones with thiourea under basic conditions. This reaction forms the thiazole ring with a bromine atom at the 4-position.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where isopropylbenzene is reacted with the thiazole intermediate in the presence of a Lewis acid catalyst.
Formation of the Benzamide: The final step involves the reaction of the thiazole intermediate with 4-bromobenzoyl chloride in the presence of a base to form the benzamide structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and related compounds.
科学的研究の応用
4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
類似化合物との比較
Similar Compounds
- 4-bromo-N-(4-phenylthiazol-2-yl)benzamide
- 4-bromo-N-(4-p-tolylthiazol-2-yl)benzamide
- 4-bromo-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
Uniqueness
4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is unique due to the presence of the isopropylphenyl group, which enhances its hydrophobic interactions and binding affinity compared to similar compounds.
特性
IUPAC Name |
4-bromo-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPKOFMMNSYXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B2751865.png)
![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2751872.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)
![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)
![2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2751879.png)
